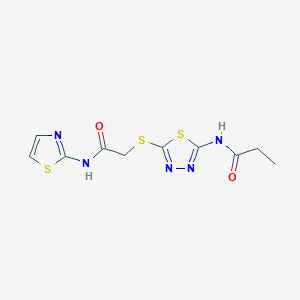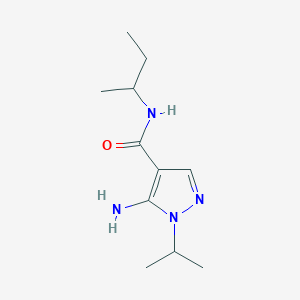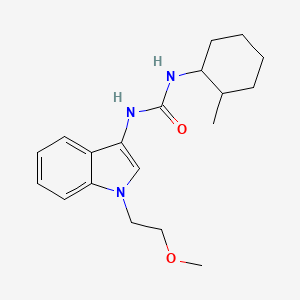
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound, also known as GW0742, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Scientific Research Applications
Antitumor Activities
Research on similar indole- and urea-derived compounds has shown promising antitumor properties. For example, the synthesis and crystal structure characterization of a related compound demonstrated significant antitumor activity, supported by docking studies that suggest potential mechanisms of action through interaction with proteins like CDK4, which are relevant in cancer pathways (Ch Hu et al., 2018).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have been evaluated for their enzyme inhibition properties and anticancer activities. A study synthesized several urea derivatives and tested their effects on various enzymes and a prostate cancer cell line, revealing that some compounds exhibited in vitro anticancer activity, which suggests a potential pathway for the development of new cancer treatments (Sana Mustafa et al., 2014).
Synthesis and Chemical Characterization
The synthesis and structural characterization of urea compounds are crucial for their scientific applications. Studies on the synthesis routes and crystal structures of similar compounds provide valuable insights into their chemical properties and potential applications in drug design and development (Antonia A Sarantou et al., 2022).
Potential for Drug Discovery
Research on urea derivatives has also focused on their potential as drug candidates for various diseases. For instance, studies on the synthesis of deuterium-labeled compounds aim to facilitate pharmacokinetic analyses, thereby supporting the drug development process (D. Liang et al., 2020).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h4,6,8,10,13-14,16H,3,5,7,9,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNMRGNQEYCAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2590641.png)
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)
![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)
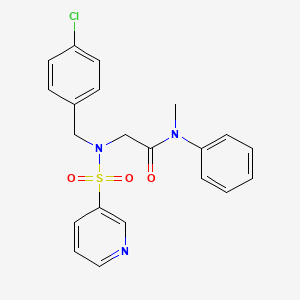
![N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590650.png)
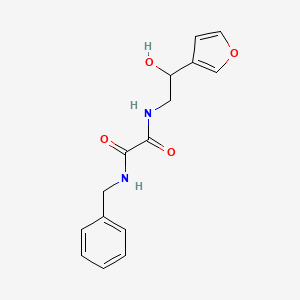
![3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B2590652.png)
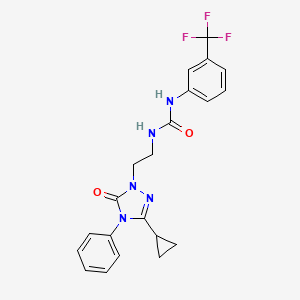
![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)
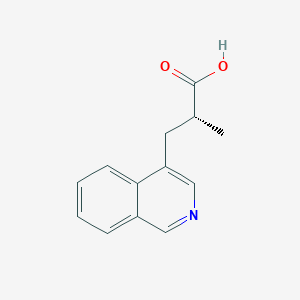
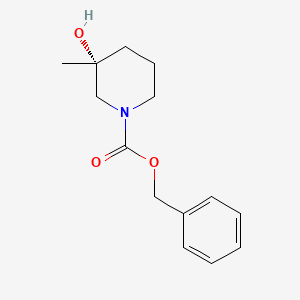
![3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile](/img/structure/B2590660.png)
